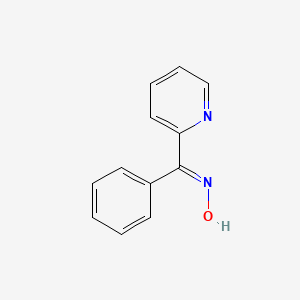
Titanium46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium-46 is a stable isotope of titanium, a transition metal with the atomic number 22. It is one of the five naturally occurring isotopes of titanium, comprising approximately 8.25% of natural titanium . Titanium-46 is known for its high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium-46 can be produced through the reduction of titanium tetrachloride with magnesium in the Kroll process. This involves the following steps:
Chlorination: Titanium dioxide (rutile) is reacted with chlorine gas to form titanium tetrachloride.
Reduction: Titanium tetrachloride is then reduced with magnesium at high temperatures (around 800-850°C) in an inert atmosphere to produce titanium sponge.
Purification: The titanium sponge is purified by vacuum distillation to remove impurities.
Industrial Production Methods: The industrial production of titanium-46 follows similar steps as the Kroll process but on a larger scale. The titanium sponge produced is melted in a vacuum arc furnace to form ingots, which are then processed into various shapes and sizes for industrial use .
Types of Reactions:
- Titanium-46 reacts with oxygen to form titanium dioxide (TiO₂), a white solid used in various applications.
Oxidation: Ti+O2→TiO2
Titanium-46 can be reduced by hydrogen to form titanium hydride.Reduction: Ti+H2→TiH2
Titanium-46 reacts with halogens to form titanium halides.Substitution: Ti+2Cl2→TiCl4
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically performed at high temperatures in the presence of hydrogen gas.
Substitution: Requires halogens (e.g., chlorine, fluorine) and elevated temperatures
Major Products:
- Titanium dioxide (TiO₂)
- Titanium hydride (TiH₂)
- Titanium tetrachloride (TiCl₄)
Scientific Research Applications
Titanium-46 has a wide range of applications in various fields:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Utilized in the development of biocompatible implants and prosthetics due to its excellent corrosion resistance and biocompatibility.
Medicine: Employed in medical devices and implants, such as dental implants and joint replacements.
Industry: Used in aerospace, automotive, and marine industries for its high strength-to-weight ratio and resistance to corrosion .
Mechanism of Action
The mechanism by which titanium-46 exerts its effects is primarily through its chemical reactivity and physical properties. In catalysis, titanium-46 can facilitate various chemical reactions by providing active sites for reactants to interact. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation in the human body .
Comparison with Similar Compounds
- Titanium-47
- Titanium-48
- Titanium-49
- Titanium-50
Comparison: Titanium-46 is unique among its isotopes due to its specific abundance and stability. While all titanium isotopes share similar chemical properties, the slight differences in their atomic masses can influence their behavior in certain applications. For example, titanium-48 is the most abundant isotope and is often used in industrial applications, whereas titanium-46 is preferred in scientific research due to its stability and specific isotopic properties .
Properties
CAS No. |
14304-89-3 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






